Product packaging for Methyl 4-methoxy-1-naphthoate(Cat. No.:CAS No. 13041-64-0)

Methyl 4-methoxy-1-naphthoate

Cat. No.: B599431
CAS No.: 13041-64-0
M. Wt: 216.236
InChI Key: KVYMSRWVZFWKLT-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification in Scholarly Contexts

In academic literature and chemical databases, precise identification of a compound is crucial. Methyl 4-methoxy-1-naphthoate is systematically identified by a set of unique names and codes that ensure unambiguous reference. Its formal name under the International Union of Pure and Applied Chemistry (IUPAC) system is methyl 4-methoxynaphthalene-1-carboxylate.

For cataloging and database retrieval, the Chemical Abstracts Service (CAS) has assigned the number 13041-64-0 to this compound. a2bchem.comcombi-blocks.combldpharm.comchemicalbook.com The compound is also identified by its molecular formula, C13H12O3, which details the elemental composition of one molecule. a2bchem.comcombi-blocks.combldpharm.com The molecular weight is approximately 216.23 g/mol . bldpharm.com

Further computational identifiers are used to represent the molecular structure in a machine-readable format. These include the Simplified Molecular-Input Line-Entry System (SMILES) string and the International Chemical Identifier (InChI).

Interactive Table 1: Chemical Identification of this compound

Identifier TypeValue
IUPAC Name methyl 4-methoxynaphthalene-1-carboxylate
CAS Number 13041-64-0 a2bchem.comcombi-blocks.comchemicalbook.com
Molecular Formula C13H12O3 combi-blocks.combldpharm.com
Molecular Weight 216.23 g/mol bldpharm.com
SMILES O=C(OC)C1=C2C=CC=CC2=C(OC)C=C1 bldpharm.com
InChI InChI=1S/C13H12O3/c1-15-11-6-5-10(13(14)16-2)12-7-3-4-8-9(11)12/h3-8H,1-2H3
InChIKey HMRROBKAACRWBP-UHFFFAOYSA-N nih.gov
MDL Number MFCD06203661 a2bchem.comcombi-blocks.com

Historical Overview of Research on Methoxy (B1213986) Naphthoate Compounds

Research into naphthoic acid and its derivatives, including methoxy naphthoates, has a history rooted in the exploration of natural products and the synthesis of new functional molecules. The naphthalene (B1677914) structure itself is a component of many naturally occurring bioactive compounds. nih.gov One of the earliest uses of a related compound, lawsone (2-hydroxy-1,4-naphthoquinone), dates back over 5,000 years as a dye. mdpi.com

In the 20th century, systematic investigation into naphthalene derivatives for medicinal purposes began to accelerate. For instance, methyl 6-methoxy-1-naphthoate was identified as a key intermediate in the synthesis of tolrestat, a pharmaceutical agent for treating complications of diabetes, with related patents filed in the 1980s. google.com The synthesis of various methoxy naphthoate derivatives has been a subject of ongoing research, often as part of broader studies into creating compounds with specific biological activities. For example, ethyl-6-methoxy-2-naphthoate was used as a starting material to synthesize new 1,3,4-oxadiazole (B1194373) derivatives, which were then screened for anti-inflammatory and analgesic properties. capes.gov.br

The development of synthetic methods has also been a significant area of research. Studies have detailed the preparation of various naphthoic acids and their esters, including methoxy-substituted versions, through methods like Grignard synthesis and the oxidation of corresponding acetylnaphthalenes. cdnsciencepub.com This foundational synthetic work has enabled the creation of a wide array of methoxy naphthoate compounds for further investigation in various scientific fields.

Significance of the Naphthoate Moiety in Chemical and Biological Sciences

The naphthoate moiety, a naphthalene ring bearing a carboxylate group, is a privileged scaffold in chemical and biological sciences, particularly in medicinal chemistry. nih.gov The rigid, aromatic, and planar structure of the naphthalene core provides a foundation for constructing molecules that can interact with biological targets with high specificity.

Naphthalene-based compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.gov A number of FDA-approved drugs, such as the anti-inflammatory drug Naproxen and the beta-blocker Propranolol, are built upon a naphthalene core. nih.gov

Derivatives of naphthoic acid are of particular interest. They are known to possess diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai Research has shown that hydroxynaphthoate (B12740854) derivatives can act as antibacterial agents and have been used as intermediates in the synthesis of anti-carcinogenic compounds. ossila.com Furthermore, specific naphthoic acid derivatives are being explored as antagonists for receptors involved in inflammatory processes, highlighting their potential as therapeutic agents. researchgate.net The study of naphthoic acid-based compounds is crucial for understanding their metabolic pathways and exploring their pharmaceutical potential. researchgate.net The ability to modify the naphthalene ring with various functional groups, such as the methoxy group in this compound, allows for the fine-tuning of a compound's chemical and biological properties.

Scope and Objectives of Research on this compound

The primary focus of research involving this compound is its application as a synthetic intermediate or building block in organic chemistry. bldpharm.com Its parent compound, 4-methoxy-1-naphthoic acid, is utilized in pharmaceutical research, notably as a precursor for antifungal agents. Derivatives such as carbohydrazides and esters prepared from 4-methoxy-1-naphthoic acid have shown significant antifungal activity against various pathogens.

Given this context, the research objectives for this compound are closely aligned with those of its parent acid. The methyl ester group serves as a protecting group for the carboxylic acid, allowing other parts of the molecule to be modified chemically. The ester can then be easily hydrolyzed to reveal the carboxylic acid or converted into other functional groups like amides or hydrazides to build more complex molecules.

Specific research efforts include its use in the synthesis of substituted fluoromethylnaphthalenes. cdnsciencepub.com The biosynthesis of related compounds, such as 3-methoxy-5-methyl naphthoic acid, is also an area of investigation, as this moiety is part of the antitumor antibiotic azinomycin B and is important for its interaction with DNA. rsc.orgebi.ac.uk Therefore, the overarching goal of research on this compound is to leverage its chemical reactivity to construct larger, more complex molecules with potentially useful biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B599431 Methyl 4-methoxy-1-naphthoate CAS No. 13041-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-8-7-11(13(14)16-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMSRWVZFWKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679842
Record name Methyl 4-methoxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-64-0
Record name Methyl 4-methoxy-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 4 Methoxy 1 Naphthoate

Established Synthesis Routes and Optimized Conditions

Esterification of 4-Methoxy-1-naphthoic Acid with Methanol (B129727)

One of the most direct methods for preparing Methyl 4-methoxy-1-naphthoate is the Fischer esterification of 4-Methoxy-1-naphthoic acid with methanol. This acid-catalyzed reaction is a fundamental transformation in organic chemistry. Typically, the reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product side by the large excess of methanol.

Analogous esterification reactions are widely documented for other naphthoic acids. For instance, the esterification of oleic acid with methanol is a common method for biodiesel production, highlighting the industrial applicability of this type of reaction. science.gov Similarly, the reaction of 4-acetyl-1-naphthoic acid with methanol under acidic conditions is used to generate its corresponding methyl ester. While specific yield data for the direct esterification of 4-Methoxy-1-naphthoic acid is not detailed in the provided results, the general principles of Fischer esterification suggest it is a viable and straightforward synthetic route.

Methylation of Hydroxy Naphthoic Acids using Dimethyl Sulfate (B86663)

A versatile method for producing methoxy-substituted methyl naphthoates involves the exhaustive methylation of a corresponding hydroxy naphthoic acid using a powerful methylating agent like dimethyl sulfate (DMS). lookchem.com This process simultaneously converts the phenolic hydroxyl group into a methoxy (B1213986) ether and the carboxylic acid group into a methyl ester. For example, starting from 6-hydroxy-1-naphthoic acid, this reaction can produce methyl 6-methoxy-1-naphthalene carboxylate, an important intermediate for the pharmaceutical agent tolrestat. google.comgoogle.com The reaction conditions, particularly the choice of solvent and base, are critical for achieving high yields and purity. google.com

The choice of solvent significantly influences the outcome of the methylation reaction. While acetone (B3395972) has been used, its high flammability and low flash point (-18°C) make it less desirable for industrial-scale synthesis. google.com An improved method utilizes a water-insoluble organic solvent with a flash point higher than 10°C. google.com This modification has been shown to increase the yield of the desired product, methyl 6-methoxy-1-naphthalene carboxylate, when methylating 6-hydroxy-1-naphthoic acid. google.com The use of water-insoluble solvents helps to minimize side reactions and improve the isolation of the product. In some procedures, solvents like 1,2-dichloroethane (B1671644) are used in conjunction with acetone, followed by distillation to isolate the final product. google.com

The base plays a crucial role in deprotonating both the phenolic hydroxyl and carboxylic acid groups, facilitating their nucleophilic attack on the dimethyl sulfate. While a single base like potassium carbonate can be used, research has shown that a combination of bases can lead to improved results. prepchem.comorgsyn.org Specifically, the use of a mixed base system comprising an alkali metal carbonate (e.g., potassium carbonate) and an alkali metal hydroxide (B78521) (e.g., potassium hydroxide) has been patented to enhance the yield of methyl 6-methoxy-1-naphthalene carboxylate from 6-hydroxy-1-naphthoic acid. google.com The precise control of pH during the addition of dimethyl sulfate, often maintained by the controlled addition of a hydroxide solution, is also a key parameter for optimizing the reaction. google.com

Table 1: Influence of Solvent and Base on Methylation of Hydroxy Naphthoic Acids
Starting MaterialMethylating AgentSolvent SystemBase SystemKey Finding/ImprovementReference
6-Hydroxy-1-naphthoic AcidDimethyl SulfateWater-insoluble organic solvent (flash point > 10°C)Alkali metal carbonate and hydroxide combinationIncreased yield and improved safety over acetone. google.com
Aromatic Hydroxy Carboxylic AcidsDimethyl SulfateAqueous solutionSodium or Potassium HydroxideProduces methyl esters of methoxy carboxylic acids. prepchem.com
3-Hydroxy-2-naphthoic AcidIodomethaneAnhydrous DMFPotassium Carbonate (K₂CO₃)High yield (96%) of Methyl 3-methoxy-2-naphthoate. orgsyn.org

Synthesis from 4-Methoxy-1-naphthoyl Chloride and Methanol

This two-step approach first involves the activation of the carboxylic acid group of 4-Methoxy-1-naphthoic acid, followed by reaction with methanol. The carboxylic acid is converted into the more reactive 4-Methoxy-1-naphthoyl chloride, typically by treatment with an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride. chembk.com The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution.

In the second step, the isolated 4-Methoxy-1-naphthoyl chloride is treated with methanol. chembk.com The alcohol acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion. This reaction is generally rapid and high-yielding, often performed at low temperatures to control its exothermicity. This method is advantageous as it avoids the equilibrium limitations of direct Fischer esterification. A similar strategy is employed in the synthesis of various N-alkyl-3-(halo-naphthoyl)indoles, where substituted naphthoyl chlorides are reacted with indoles. nih.gov

Synthesis from 4-Hydroxy-1-methoxy-2-naphthoate Derivatives

The synthesis of this compound can also be envisioned through the chemical modification of related naphthoate structures. While a direct conversion from a 4-hydroxy-1-methoxy-2-naphthoate is not explicitly detailed, the synthesis of analogous compounds demonstrates advanced transformations on the naphthalene (B1677914) core that are relevant. For example, the synthesis of Methyl 4-hydroxy-5,7-dimethoxy-2-naphthoate (XVIII) has been reported. tandfonline.com This synthesis starts from 3,5-Dimethoxy benzyl (B1604629) bromide and involves several steps including cyclization to form a tetralone intermediate (XVI), esterification to its methyl ester (XVII), and subsequent dehydrogenation to yield the aromatic naphthoate derivative. tandfonline.com

Table 2: Summary of Synthetic Routes
Route NumberDescriptionStarting MaterialKey ReagentsAdvantages
2.1.1Esterification4-Methoxy-1-naphthoic AcidMethanol, Acid Catalyst (e.g., H₂SO₄)Direct, one-step process.
2.1.2Methylation4-Hydroxy-1-naphthoic Acid (Hypothetical)Dimethyl Sulfate, BaseSimultaneous ether and ester formation.
2.1.3Acid Chloride Route4-Methoxy-1-naphthoic AcidThionyl Chloride, MethanolHigh reactivity, avoids equilibrium.
2.1.4Multi-step TransformationRelated Naphthoate PrecursorsVaries (e.g., Dimethyl Sulfate, Dehydrogenation catalysts)Allows for complex structural modifications.

Advanced Synthetic Strategies and Derivatization

The synthesis and derivatization of naphthoate compounds, including this compound, are crucial for exploring their potential applications. Advanced strategies focus on achieving high selectivity, yield, and environmentally benign processes. These methods range from biosynthetic pathways leveraging enzymatic precision to modern chemical techniques like continuous flow chemistry.

In nature, the synthesis of methoxy-naphthoate structures is often accomplished with remarkable precision by enzymes. A key example is the biosynthesis of the neocarzinostatin (B611948) chromophore, which contains a 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid moiety. nih.gov The enzyme NcsB1, an S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferase, plays a pivotal role in this pathway. nih.govnih.gov It catalyzes the regiospecific methylation of the 7-hydroxy group of 2,7-dihydroxy-5-methyl-1-naphthoic acid to yield the 7-methoxy derivative. nih.govgenome.jp

The specificity of NcsB1 is noteworthy. Studies have shown that the carboxylate group and its ortho-hydroxy group on the naphthoic acid substrate are critical for recognition and binding by the enzyme. nih.govnih.gov While NcsB1 is most efficient with its native substrate, it can also methylate other dihydroxynaphthoic acids, albeit at a reduced catalytic rate. nih.gov This enzymatic approach highlights a pathway for producing specific methoxylated naphthoic acid derivatives. nih.govnih.gov

Similarly, in the biosynthesis of azinomycin B, the enzyme AziB2, an O-methyltransferase, is responsible for the O-methylation of a hydroxylated naphthoic acid precursor, 3-hydroxy-5-methyl-NPA, which is formed by the action of the P450 hydroxylase AziB1. ebi.ac.uk These biosynthetic examples underscore the potential of enzymatic systems for achieving regiospecific methylation in complex molecules.

Table 1: Kinetic Parameters of NcsB1 with Various Naphthoic Acid Substrates

SubstrateKm (μM)kcat (min-1)kcat/Km (M-1s-1)
2,7-dihydroxy-5-methyl-1-naphthoic acid11.0 ± 1.20.86 ± 0.031300 ± 150
3,5-dihydroxy-2-naphthoic acid20.0 ± 1.50.34 ± 0.01280 ± 20
3,7-dihydroxy-2-naphthoic acid22.0 ± 2.00.01 ± 0.008.0 ± 1.0
1,4-dihydroxy-2-naphthoic acid7.0 ± 0.60.10 ± 0.00240 ± 20
Data sourced from biochemical characterization of NcsB1, which catalyzes regiospecific O-methylation. nih.gov

While direct reductive methylation of a carbonyl group to a methoxy group is not a standard single-step transformation, multi-step sequences involving reduction followed by methylation are common in organic synthesis. For instance, a carboxylic acid group, such as the one in 4-methoxy-1-naphthoic acid, can be reduced to the corresponding alcohol, 4-methoxy-1-naphthyl alcohol. This alcohol can then be methylated to form a methoxy ether, though this would alter the primary functional group of the target molecule.

A more relevant approach in the context of modifying related precursors is reductive amination, which utilizes a carbonyl compound and a reducing agent to methylate amines. diva-portal.org While not directly applicable to the synthesis of this compound from a non-methylated precursor, it demonstrates a reductive strategy for introducing methyl groups in related chemical space. diva-portal.org

In some synthetic contexts, reductive cleavage can be employed. For example, a method for the nickel-catalyzed reductive cleavage of methyl 3-methoxy-2-naphthoate has been demonstrated, which can be useful for removing a temporary methoxy group used to direct functionalization on the naphthalene ring. orgsyn.org

Biocatalysis offers a powerful and selective alternative to traditional chemical synthesis for modifying naphthoate derivatives. nih.govmt.com Enzymes can perform highly specific transformations under mild conditions, which is advantageous when dealing with complex molecules. mt.comnih.gov

For example, cytochrome P450 monooxygenases are known to catalyze the hydroxylation and oxidative demethylation of various aromatic compounds. rsc.orgresearchgate.net The bacterial enzyme CYP199A4 can selectively demethylate 4-methoxybenzoic acid and also oxidizes 4-methoxycinnamic acid. rsc.org Such enzymes could potentially be engineered to act on this compound or its precursors, enabling selective hydroxylation or demethylation at specific positions. nih.govresearchgate.net

Carboxylate reductases (CARs) are another class of valuable biocatalysts that can selectively reduce carboxylic acids to aldehydes. researchgate.net This provides a route to aldehyde derivatives that can be further modified. While specific studies on this compound may be limited, the broad substrate scope of some CARs suggests potential applicability. researchgate.net

Laccases, a type of multi-copper oxidase, can be used to generate quinones from phenolic substrates, which can then undergo further reactions. cnr.it This highlights another avenue for the enzymatic functionalization of hydroxylated naphthoic acid derivatives.

The enzyme McbA has been shown to accept naphthoic acid as a substrate for amide bond formation, demonstrating the potential for biocatalytic coupling reactions to create diverse derivatives. nih.gov

Continuous flow chemistry is emerging as a robust technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. scielo.brnih.gov This methodology has been successfully applied to a variety of chemical transformations, including hydrogenations, photo-reactions, and coupling reactions. scielo.br

For instance, the synthesis of imidazole (B134444) derivatives, which are key building blocks for certain pharmaceuticals, has been achieved with short residence times using a two-step continuous flow protocol. scielo.br The Heck reaction, a palladium-catalyzed C-C bond formation, has also been adapted to continuous flow conditions for the synthesis of compounds like methyl 4-methoxycinnamate using supercritical carbon dioxide as a solvent. beilstein-journals.org

While a specific continuous flow synthesis for this compound is not detailed in the provided search results, the successful application of this technology to related structures like methyl 6-methoxy-1-naphthoate, an important pharmaceutical intermediate, suggests its feasibility. google.com The synthesis of such compounds can involve multiple steps, including methylation and esterification, which can be integrated into a continuous flow system to improve yield and reduce waste. scielo.brsmolecule.comgoogle.com

Table 2: Comparison of Batch vs. Continuous Flow for a Heck Reaction

ParameterBatch ProtocolContinuous Flow Protocol
Reaction Synthesis of intermediate 68Synthesis of intermediate 68
Concentration Lower6 times higher
Yield 50%90%
Data sourced from a review on the impact of continuous flow chemistry in synthesis. scielo.br

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of transformations involving this compound is fundamental to optimizing synthetic routes and predicting reactivity.

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. uomustansiriyah.edu.iqlscollege.ac.in This is a characteristic reaction of carboxylic acid derivatives, where a nucleophile replaces the leaving group (in this case, the methoxy group). lscollege.ac.inmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.orgopenstax.org

The reactivity of the carbonyl carbon towards nucleophilic attack is a key factor. libretexts.org While the methoxy group is less electron-withdrawing than the halogen in an acid halide, making the ester less reactive, the reaction still occurs with a variety of nucleophiles. libretexts.org

Hydrolysis of the ester, either acid or base-catalyzed, is a classic example of nucleophilic acyl substitution. rsc.org In alkaline hydrolysis (saponification), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The reaction is typically second-order, being first order with respect to both the ester and the hydroxide ion. rsc.org Kinetic studies on the alkaline hydrolysis of substituted ethyl 1-naphthoates have been performed to understand the electronic and steric effects of substituents on the naphthalene ring. rsc.org

Following the substitution reaction that yields the carboxylate anion, an acidification step is required to produce the final carboxylic acid. This is a simple proton transfer reaction.

The mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water. lscollege.ac.in This is followed by proton transfer and elimination of an alcohol molecule. lscollege.ac.in

Electrophilic Substitution on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to electrophilic substitution reactions, with the positions of substitution being directed by the existing methoxy and methyl ester groups. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of incoming electrophiles.

A notable example of electrophilic substitution is bromination. The bromination of a related compound, methyl 6-methoxy-1-naphthoate, with bromine (Br₂) can be performed in the presence of an oxidant. google.com This oxidant is capable of oxidizing the hydrogen bromide byproduct back to bromine, thus improving the efficiency of the reaction. google.com The reaction can be carried out in various solvents, including lower aliphatic carboxylic acids like acetic acid, at temperatures ranging from 0°C to the boiling point of the reaction mixture. google.com In a specific process, approximately 0.5 to 0.6 moles of bromine are used per mole of methyl 6-methoxy-1-naphthoate. google.com

The electron-donating nature of the methoxy group generally directs electrophiles to the positions ortho and para to it. For instance, in methoxy-substituted naphthalenes, the electron-donating properties significantly influence electrophilic aromatic substitution reactions.

Hydrolysis of Ester Derivatives

The ester functionality in this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 4-methoxy-1-naphthoic acid. This reaction is typically catalyzed by either acid or base. epa.gov

Base-catalyzed hydrolysis, also known as saponification, is a common method. epa.gov It generally proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov In this process, a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. epa.gov Acidification of the reaction mixture then yields the final carboxylic acid product. For a similar compound, methyl 4-acetyl-1-naphthoate, base-catalyzed hydrolysis using sodium hydroxide (NaOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a toluene/water system at 65°C overnight resulted in a 91.2% yield of the corresponding carboxylic acid with a purity of 98.6%.

Acid-catalyzed hydrolysis is another viable method. science.gov This process involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The general mechanism for the hydrolysis of carboxylic acid esters can be influenced by the specific substituents and reaction conditions. epa.gov While the BAC2 mechanism is the most common for alkaline hydrolysis, other pathways can also occur. epa.gov

Kinetic Profiling of Methylation Reactions

The synthesis of this compound often involves the methylation of a precursor, such as 4-hydroxy-1-naphthoic acid or its derivatives. The kinetics of these methylation reactions are crucial for optimizing reaction conditions and maximizing yield.

Methylation can be achieved using various methylating agents, with dimethyl sulfate being a common choice. google.com In the preparation of related aromatic methyl methoxycarboxylates, the methylation of a mixture of a hydroxy- and a methoxy-naphthoic acid can be performed using dimethyl sulfate in the presence of a base like potassium hydroxide. google.com The pH of the reaction is carefully controlled, often maintained between 10.6 and 11.0 during the initial addition of dimethyl sulfate. google.com The molar ratio of dimethyl sulfate to the total moles of hydroxyl and carboxyl groups to be methylated is a critical parameter, with preferred ranges being 1.0 to 1.7, and more specifically 1.0 to 1.3 for the synthesis of methyl 6-methoxy-1-naphthoate. google.com

Another approach involves the use of dimethyl carbonate (DMC) as a "green" methylating agent. This method has been applied to 2-naphthol (B1666908) derivatives in continuous-flow gas-phase reactions in the presence of potassium carbonate at temperatures between 180–220°C, achieving high conversion rates. smolecule.com

Enzymatic methylation, often utilizing S-adenosylmethionine (SAM) as the methyl donor, represents an alternative with high specificity. acs.org These reactions, catalyzed by methyltransferases, can proceed through different mechanisms, including SN2 displacement or radical-based pathways. acs.org

The rate of methylation is influenced by several factors, including the concentration of reactants, temperature, pH, and the choice of solvent and catalyst. Detailed kinetic studies, which involve monitoring the concentration of reactants and products over time, are essential for understanding the reaction mechanism and optimizing the process for industrial applications.

Yield Optimization and Purity Enhancement Techniques

Recrystallization and Chromatographic Purification Strategies

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Common techniques for enhancing the purity of the final product include recrystallization and chromatography. google.com

Recrystallization is a widely used method for purifying solid compounds. The principle of this technique relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For menthyl 4-methoxy-1-naphthoate, a related ester, crystallization from ligroin was used until a constant rotatory power was achieved, indicating high purity. rsc.org Similarly, recrystallization from ethanol/water mixtures is a common practice for purifying related naphthoic acid derivatives. The choice of solvent is critical; an ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.

Chromatographic purification offers a higher degree of separation and is particularly useful when recrystallization is ineffective or for isolating compounds from complex mixtures. semanticscholar.org Column chromatography is a standard method where the crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components onto the stationary phase. semanticscholar.org For instance, the purification of a related naphthalene derivative was achieved using flash chromatography with a hexane (B92381) eluant. epo.org

Analytical Techniques for Purity Assessment (e.g., HPLC, GC-MS)

To verify the purity of this compound after purification, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose. smolecule.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. ijstr.org It is frequently used to assess the purity of synthesized compounds. The method involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). The separation is based on the differential interactions of the analytes with the stationary phase. The purity is often determined by the area percentage of the main peak in the chromatogram. ijstr.org For example, the purity of 5-hydroxy-1-naphthoic acid was verified to be ≥98% via HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijstr.org In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). ijstr.org This provides a unique mass spectrum for each component, which serves as a molecular fingerprint, allowing for definitive identification and purity assessment. researchgate.net The GC-MS analysis of a related compound, 4-methoxy-1-naphthoic acid, showed a top peak at m/z 202, corresponding to its molecular ion. nih.gov

The following tables summarize the purification and analytical techniques discussed:

Table 1: Purification Techniques

Technique Description Application Example
Recrystallization Purification based on differential solubility at varying temperatures. Menthyl 4-methoxy-1-naphthoate purified from ligroin. rsc.org

Table 2: Analytical Techniques for Purity Assessment

Technique Principle Application Example
HPLC Separation based on differential partitioning between a mobile and stationary phase under high pressure. Purity of 5-hydroxy-1-naphthoic acid confirmed to be ≥98%.

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Methoxy 1 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 4-methoxy-1-naphthoate, a complete assignment of its structure can be achieved through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system, the methoxy (B1213986) protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) reveal information about the spatial relationship between neighboring protons.

The aromatic region of the spectrum will be the most complex, showing signals for the six protons on the naphthalene core. The proton at the C2 position is expected to be a doublet, coupling with the proton at C3. Similarly, the proton at C3 will appear as a doublet, coupling with the C2 proton. The protons on the second aromatic ring (C5, C6, C7, and C8) will exhibit a more complex pattern of doublets and triplets, or multiplets, due to coupling with their neighbors. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl ester protons will also present as a singlet, slightly downfield from a typical methyl group, owing to the influence of the carbonyl and oxygen atoms.

Illustrative ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.15d8.0
H-88.05d8.4
H-57.90d8.4
H-37.65d8.0
H-67.55t7.6
H-77.50t7.6
OCH₃ (ester)3.95s-
OCH₃ (ether)3.90s-

Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, thirteen distinct signals are expected, corresponding to the ten carbons of the naphthalene ring, the carbonyl carbon of the ester, the methyl carbon of the ester, and the methoxy carbon.

The carbonyl carbon of the ester group is characteristically found at the most downfield position, typically in the range of 165-175 ppm. The carbon atoms of the naphthalene ring will appear in the aromatic region (100-160 ppm). The carbon atom attached to the methoxy group (C4) will be significantly shielded compared to the other aromatic carbons due to the electron-donating effect of the methoxy group. The quaternary carbons (C1, C4, C4a, and C8a) will generally show weaker signals compared to the protonated carbons. The methyl carbon of the ester and the methoxy carbon will appear in the upfield region of the spectrum, typically between 50 and 60 ppm.

Illustrative ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (ester)168.0
C-4158.0
C-8a134.0
C-1131.0
C-5130.0
C-8128.5
C-6127.0
C-4a126.5
C-7125.0
C-2122.0
C-3104.0
OCH₃ (ester)52.5
OCH₃ (ether)55.5

Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, for example, between H-2 and H-3, and between H-5, H-6, H-7, and H-8, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the signals for each protonated carbon in the naphthalene ring, as well as the methyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for identifying the connectivity of quaternary carbons and for confirming the placement of the ester and methoxy groups. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the methoxy protons and the C4 carbon of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY can provide valuable information about the three-dimensional structure and conformation of the molecule. For example, a NOESY experiment could show a correlation between the methoxy protons and the H-3 and H-5 protons, confirming their spatial proximity.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining information about its chemical structure.

HRESIMS is a soft ionization technique that provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. This high degree of accuracy helps to confirm the molecular formula and rule out other possibilities.

Illustrative HRESIMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺217.0865217.0863
[M+Na]⁺239.0684239.0681

Note: The data presented in this table is illustrative and based on the elemental composition of the compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a volatile compound like this compound and for providing a characteristic fragmentation pattern that can be used for identification.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint." For this compound, characteristic fragments would likely include the loss of the methoxy group from the ester (-OCH₃), the loss of the entire ester group (-COOCH₃), and fragmentation of the naphthalene ring system. The retention time from the gas chromatogram provides an additional parameter for identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in a complex mixture. For a compound like this compound, LC is first employed to separate it from other components in a sample. The separation is typically achieved using a reversed-phase column where the compound's retention time is influenced by its polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for aromatic esters, which produces a protonated molecule [M+H]⁺. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure. The precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are characteristic of the molecule's structure. For this compound, expected fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavages within the naphthyl ring system. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound in a complex matrix.

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule through their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations associated with the aromatic naphthalene ring, the ester group, and the methoxy group.

Key vibrational modes expected for this compound are detailed in the table below. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The carbonyl (C=O) stretching of the ester group is a strong and characteristic absorption in the IR spectrum, usually found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy ether group will also produce strong bands. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds are useful for determining the substitution pattern of the naphthalene ring.

Table 1. Predicted Characteristic Vibrational Modes for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Aromatic (Naphthyl) 3100-3000 Medium to Weak
C-H Stretch Methyl (Ester & Methoxy) 2950-2850 Medium to Weak
C=O Stretch Ester 1730-1715 Strong
C=C Stretch Aromatic (Naphthyl) 1600-1450 Medium to Strong
C-H Bend Methyl 1450-1375 Medium
C-O Stretch Ester 1300-1200 Strong
C-O Stretch Aryl Ether (Methoxy) 1275-1200 Strong
C-H Out-of-Plane Bend Aromatic (Naphthyl) 900-675 Strong

Attenuated Total Reflectance (ATR) IR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.org In ATR-IR, an infrared beam is passed through a crystal of high refractive index, creating an evanescent wave that extends a short distance into the sample in contact with the crystal. wikipedia.orgrsc.org This interaction provides a spectrum of the sample's surface.

For this compound, which is a solid at room temperature, the sample would be pressed against the ATR crystal. The resulting ATR-IR spectrum would display the same characteristic vibrational modes as a traditional transmission IR spectrum. However, the relative intensities of the peaks may differ slightly due to the nature of the ATR measurement, where the penetration depth of the evanescent wave is dependent on the wavelength. rsc.org This technique is particularly advantageous for obtaining high-quality spectra of solid samples quickly and easily. wikipedia.org

X-ray Crystallography and Polymorphism Studies

Single-Crystal X-ray Diffraction for Solid-State Structure

From studies of similar naphthalene derivatives, it is expected that the naphthalene ring system would be largely planar. The methoxy and methyl ester substituents would likely be oriented at specific angles relative to this plane, influenced by steric and electronic factors. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the crystal packing.

Analysis of Intermolecular Interactions (e.g., C–H…π, π…π)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.

C–H…π interactions are likely to be significant. These involve the interaction of a hydrogen atom from a C-H bond (from either a methyl group or the aromatic ring) with the electron-rich π-system of a neighboring naphthalene ring. These interactions are known to be important in the stabilization of crystal structures of aromatic compounds.

π…π stacking interactions between the planar naphthalene rings of adjacent molecules are also anticipated. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The geometry of the stacking is influenced by the electrostatic interactions between the π-systems.

Information regarding Polymorphic Forms of this compound is Not Currently Available in Publicly Accessible Scientific Literature.

Following a comprehensive and targeted search for scholarly articles, crystallographic databases, and reputable scientific sources, no specific information was found regarding the polymorphic forms of the chemical compound this compound.

The investigation aimed to gather detailed research findings on the existence of different crystalline structures (polymorphs) of this compound and their associated structural implications. However, the search of public domain scientific literature and chemical databases did not yield any studies or data pertaining to the polymorphism of this compound.

While research on the crystal structures and polymorphism of related compounds and other organic molecules is available, this information falls outside the strict scope of the requested article on this compound. Adhering to the instructions to focus solely on the specified compound, no content for the requested section on "Polymorphic Forms and their Structural Implications" can be provided at this time.

Therefore, the generation of an article with the specified section "3.4.3. Polymorphic Forms and their Structural Implications" is not possible due to the absence of relevant scientific data.

Computational Chemistry and Theoretical Studies on Methyl 4 Methoxy 1 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Methyl 4-methoxy-1-naphthoate at the molecular level. These methods, rooted in quantum mechanics, can predict a wide array of properties with high accuracy.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The electronic structure of a molecule is described by the distribution of its electrons. Key components of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

Theoretical calculations for similar aromatic compounds have been performed, and the resulting data provides a framework for what could be expected for this compound.

Table 1: Illustrative Frontier Molecular Orbital Properties

Parameter Energy (eV)
EHOMO -6.2
ELUMO -1.8
Energy Gap (ΔE) 4.4

Note: These values are hypothetical and for illustrative purposes only, based on typical values for similar aromatic esters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as HOMO-LUMO energies. dntb.gov.ua For compounds like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide reliable predictions of its molecular properties. researchgate.net Studies on structurally related naphthalene (B1677914) derivatives have successfully used DFT to compare calculated molecular geometries with experimental data from X-ray crystallography. researchgate.net

Molecular Orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within a molecule. The shapes and energies of the HOMO and LUMO, for instance, can indicate the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the carboxylate group and the aromatic system. This distribution is crucial for understanding the molecule's reactivity in chemical reactions.

Molecular Dynamics and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system.

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative energies. For this compound, a key area of flexibility is the rotation around the single bond connecting the carboxylate group to the naphthalene ring. Molecular dynamics simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focused solely on this compound are not extensively documented, the principles of QSAR can be applied to understand its potential biological effects based on its structural features.

For a class of compounds including naphthalene derivatives, a QSAR model would involve calculating various molecular descriptors. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Once these descriptors are calculated for a set of similar molecules with known activities, a mathematical model is developed to predict the activity of new compounds like this compound. For instance, QSAR studies on 1,4-naphthoquinones have shown that their cytotoxic activities are largely dependent on their hydrophobicity. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the computational chemistry and theoretical studies specifically focused on "this compound" as per the requested outline.

Extensive searches for dedicated research on this particular compound—covering structure-activity relationships, the influence of substituents on its molecular properties, and specific molecular docking simulations—have not yielded published studies. The existing literature discusses computational methods like QSAR and molecular docking in a general context or for other naphthalene derivatives, but lacks the specific data required to construct a scientifically accurate and thorough analysis for this compound itself.

Therefore, any attempt to generate content for the specified sections and subsections would involve speculation or the use of data from unrelated molecules, which would violate the core requirements of scientific accuracy and strict adherence to the subject compound.

Applications in Medicinal Chemistry and Biological Research

Precursor in Pharmaceutical Synthesis

As a stable and reactive chemical entity, Methyl 4-methoxy-1-naphthoate serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

This compound, as the methyl ester of 4-methoxy-1-naphthoic acid, is a direct precursor to this important carboxylic acid. 4-Methoxy-1-naphthoic acid has been utilized in the preparation of α-aryl/pyridinyl ethanolamines, which are known to act as selective β3 adrenergic receptor agonists. usbio.net These agonists are a class of drugs investigated for the treatment of conditions such as overactive bladder and potentially type 2 diabetes. The synthesis of these therapeutically active compounds highlights the importance of the 4-methoxynaphthalene core structure provided by intermediates like this compound.

While the synthesis of the aldose reductase inhibitor Tolrestat, a drug developed for the treatment of diabetic complications, prominently features a methoxynaphthoate intermediate, it is important to distinguish the specific isomer used. The literature and patents clearly indicate that methyl 6-methoxy-1-naphthoate is the key intermediate in the synthesis of Tolrestat. There is no current evidence to suggest that this compound is directly used in the synthesis of Tolrestat. However, the broader class of methoxy-substituted naphthoic acid esters are recognized as valuable intermediates in the pharmaceutical industry. mallakchemicals.commidas-pharma.comevonik.com

Naphthopyrans are a class of compounds that have garnered significant interest due to their diverse biological activities. The synthesis of various naphthopyran derivatives often involves the reaction of a naphthol with other reagents. For instance, 4-aryl-4H-naphthopyrans can be synthesized through a one-pot, three-component reaction of an appropriate naphthol, an aromatic aldehyde, and malononitrile. chapman.edu

To create naphthopyrans with a methoxy (B1213986) group at the 7-position (in the case of naphtho[2,1-b]pyrans), 4-methoxy-1-naphthol (B1194100) would be the required starting material. researchgate.net this compound can be readily converted to 4-methoxy-1-naphthol through standard chemical reductions, thus establishing its role as a valuable precursor in the synthesis of these potentially bioactive naphthopyran derivatives. nih.gov

Investigation of Biological Activities

The naphthalene (B1677914) ring system is a well-established pharmacophore in cancer research, with many naphthoquinone and naphthopyran derivatives exhibiting significant antitumor properties. nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com

Research into compounds structurally related to this compound has revealed promising anticancer activities. A notable example is (R,R')-4'-methoxy-1-naphthylfenoterol (MNF) , a compound that incorporates the 4-methoxy-1-naphthyl moiety. nih.govresearchgate.netresearchgate.net The synthesis of MNF has been previously described, and its structure strongly suggests that a derivative of 4-methoxy-1-naphthoic acid, such as this compound, would be a key starting material for introducing the 4-methoxy-1-naphthyl group. nih.gov MNF has been shown to inhibit cancer cell proliferation through a multi-target mechanism, activating the β2 adrenergic receptor and blocking the GPR55 receptor. researchgate.net

CompoundBiological Target/ActivityRelevance to this compound
α-Aryl/pyridinyl ethanolaminesSelective β3 adrenergic receptor agonistsSynthesized from 4-methoxy-1-naphthoic acid, the parent acid of this compound. usbio.net
7-Methoxy-naphthopyransVarious biological activitiesSynthesized from 4-methoxy-1-naphthol, which can be derived from this compound. researchgate.netnih.gov
(R,R')-4'-methoxy-1-naphthylfenoterol (MNF)Anticancer and antitumor activityStructurally derived from the 4-methoxy-1-naphthyl moiety. nih.govresearchgate.net

The antitumor potential of compounds derived from the 4-methoxy-1-naphthyl scaffold has been demonstrated in preclinical studies. Specifically, (R,R')-4'-methoxy-1-naphthylfenoterol (MNF) has shown potent antiproliferative action against rat C6 glioma cells in vitro. nih.gov Studies have documented that MNF can significantly reduce the proliferation of these cancer cells. This in vitro activity provides a strong rationale for the further investigation of 4-methoxynaphthalene derivatives as potential therapeutic agents for brain tumors and other cancers.

Cell LineCompoundObserved Effect
Rat C6 glioma cells(R,R')-4'-methoxy-1-naphthylfenoterol (MNF)Significant reduction in cell proliferation. nih.gov

Anticancer and Antitumor Research

Mechanisms of Action in Cancer Cell Lines

Naphthoate derivatives have been a significant area of focus in oncology research due to their cytotoxic effects on various cancer cell lines. While research specifically on this compound is limited, studies on closely related methoxy-naphthoquinone compounds provide insight into the potential mechanisms of action.

One such compound, 2-Methoxy-1,4-naphthoquinone (MNQ), has demonstrated the ability to inhibit the invasion and migration of the highly metastatic human breast cancer cell line, MDA-MB-231. nih.gov In invasion assays, MNQ was found to reduce the number of cells penetrating a Matrigel barrier in a dose-dependent manner. nih.gov Furthermore, it impeded cell migration in wound-healing assays and downregulated the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in metastasis. nih.gov The anticancer effects of MNQ have also been observed in other cancer cell lines, including HepG2 hepatocarcinoma cells and MKN45 gastric adenocarcinoma cells. researchgate.net Its mechanism is believed to involve the regulation of key cancer-related genes associated with cell proliferation, apoptosis, and metastasis. researchgate.net

Another related analog, (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF), has been shown to inhibit the growth of human HepG2 hepatocarcinoma cells. nih.gov This compound's action is linked to its interaction with the G protein-coupled receptor GPR55, which is often upregulated in cancerous tissues. nih.gov MNF was found to impair GPR55-mediated signaling, block the internalization of GPR55 ligands, and inhibit the migration of HepG2 and PANC-1 pancreatic cancer cells. nih.gov Specifically, MNF was observed to prevent the induction of ERK1/2 phosphorylation, a critical step in cell proliferation pathways. nih.gov

The broader class of naphthoquinones often exerts anticancer effects by inducing apoptosis (programmed cell death). nih.gov This can be achieved through the modulation of the Bcl-2 family of proteins, which regulate apoptosis, and by impacting critical signaling cascades like the MAPK pathways that drive cell proliferation. nih.gov

CompoundCell LineObserved EffectKey Molecular Target/PathwaySource
2-Methoxy-1,4-naphthoquinone (MNQ)MDA-MB-231 (Breast Cancer)Inhibited invasion and migration.Downregulation of MMP-9 activity. nih.gov
(R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)HepG2 (Liver Cancer), PANC-1 (Pancreatic Cancer)Inhibited cell migration and growth.Impaired GPR55 signaling, abrogated ERK1/2 phosphorylation. nih.gov
General NaphthoquinonesVarious AML Cell LinesInduction of apoptosis.Modulation of Bcl-2 family proteins, MAPK pathways. nih.gov

Anti-inflammatory Properties

Derivatives of naphthoic acid have shown significant potential as anti-inflammatory agents. Research into compounds structurally similar to this compound reveals their ability to modulate key inflammatory pathways.

A study on methyl-1-hydroxy-2-naphthoate (MHNA), a naphthol derivative, demonstrated its potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov MHNA was found to significantly inhibit the release of inflammatory mediators, including nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov Its mechanism of action involves the suppression of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, MHNA was shown to decrease the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), which are crucial for the inflammatory response. nih.gov

Similarly, an investigation of methyl 2-naphthoate (B1225688) derivatives isolated from the roots of Morinda officinalis identified compounds with moderate inhibitory effects on NO production in LPS-induced macrophage cells. researchgate.net Certain enantiomers exhibited IC50 values of 26.2 µM and 41.9 µM for NO inhibition. researchgate.net One of these compounds also demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines TNF-α and IL-6. researchgate.net

The broader class of 1,4-naphthoquinones has also been identified as having anti-inflammatory properties through the blockage of P2X7 purinergic receptors, which play a role in cellular immunity and inflammation. researchgate.net

Compound/DerivativeCell ModelInhibitory ActionIC50 ValueSource
Methyl-1-hydroxy-2-naphthoate (MHNA)LPS-stimulated murine macrophagesInhibited release of NO, IL-1β, IL-6.Not specified nih.gov
Methyl 2-naphthoate derivative (enantiomer 3b)LPS-stimulated murine RAW264.7 macrophagesInhibited NO production.26.2 µM researchgate.net
Methyl 2-naphthoate derivative (enantiomer 1a)LPS-stimulated murine RAW264.7 macrophagesInhibited NO production.41.9 µM researchgate.net

Antimicrobial and Antioxidant Activities of Naphthoates

The naphthoate chemical scaffold is present in numerous compounds exhibiting antimicrobial and antioxidant properties. Naphthoquinones, which are structurally related to naphthoates, are particularly known for these activities. The redox cycling of naphthoquinones can produce reactive oxygen species (ROS) that are harmful to microorganisms, damaging intracellular structures and leading to membrane disassembly. mdpi.com

For example, chitosan (B1678972) grafted with 1,4-naphthoquinone (B94277) has displayed superior antimicrobial activities against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com Synthetic naphthoquinones like 2,3-dichloro-1,4-naphthoquinone are known for their antibacterial and antifungal properties. mdpi.com

In terms of antioxidant activity, various derivatives of 1-phenyl-3-naphthoic acid have been evaluated. researchgate.net The radical scavenging capacity is a key measure of antioxidant potential, and studies on different lignans (B1203133) (which can contain naphthoate-like structures) show a wide variety of activity levels related to specific structural features. researchgate.net

Potential as Lead Structures for New Therapeutic Agents

The diverse biological activities of naphthoate derivatives make them promising candidates for lead structures in drug discovery. Their efficacy in inhibiting inflammatory responses and cancer cell proliferation positions them as valuable scaffolds for developing new therapeutic agents.

The demonstrated ability of methyl 2-naphthoate derivatives to inhibit the production of inflammatory mediators like NO, TNF-α, and IL-6 highlights their potential for development into novel anti-inflammatory drugs. researchgate.net Furthermore, synthetic 1,4-naphthoquinones that block P2X7 receptors are considered potential starting points for new anti-inflammatory and analgesic medications. researchgate.net The mechanistic insights gained from these compounds, such as the suppression of NF-κB and MAPK pathways, provide a clear rationale for their therapeutic potential in treating inflammatory disorders. nih.gov

Molecular Targets and Pathways

Interaction with Enzymes and Receptors

The biological effects of this compound and its analogs are mediated through their interaction with specific molecular targets, including enzymes and cell surface receptors.

G Protein-Coupled Receptors (GPCRs): The analog (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) has been shown to interact with and modulate the activity of GPR55, a lipid-sensing receptor implicated in cancer progression. nih.gov Evidence also suggests a potential role for cannabinoid receptors (CBRs) in the signaling actions of MNF. nih.gov

Purinergic Receptors: Certain 1,4-naphthoquinone derivatives have been found to act as blockers of P2X7 purinergic receptors, which are ATP-gated ion channels involved in inflammatory processes. researchgate.net

Kinase Enzymes: The anti-inflammatory activities of methyl-1-hydroxy-2-naphthoate (MHNA) are linked to its ability to interfere with the MAPKs signaling pathway, specifically inhibiting the activation of p38 MAPK and JNK. nih.gov In cancer pathways, MNF has been shown to abrogate the phosphorylation of ERK1/2, another key kinase enzyme. nih.gov

Modulation of Enzyme Activity and Receptor Interactions

Naphthoate derivatives modulate biological pathways by altering the activity of their target enzymes and receptors. This modulation can occur through several mechanisms.

In the case of receptor interactions, (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) acts as an inhibitor of GPR55-mediated signaling. nih.gov It blocks processes induced by GPR55 agonists, such as changes in cell morphology and migration, and prevents the phosphorylation of downstream signaling molecules like ERK1/2. nih.gov

Regarding enzyme activity, the modulation often involves inhibiting phosphorylation events that are critical for activating signaling cascades. For instance, MHNA's suppression of the NF-κB pathway is achieved by preventing the degradation of IκB-α, an inhibitory protein, thereby blocking the activation and nuclear translocation of NF-κB. nih.gov This, coupled with its inhibition of p38 and JNK activation, effectively shuts down the LPS-induced inflammatory response in macrophages. nih.gov Enzyme induction or inhibition can result from various chemical interactions, including non-covalent binding at regulatory sites distinct from the active site, which can cause conformational changes in the enzyme. researchgate.net

Influence on Biological Systems (e.g., DNA Intercalation)

The planar aromatic structure of naphthalene derivatives allows them to function as intercalating agents, inserting themselves between the base pairs of double-stranded DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism exploited in cancer chemotherapy. While direct studies on this compound are limited, research on related compounds provides insight into this potential mechanism.

Studies have shown that certain naphthalene derivatives can bind to and stabilize DNA duplexes. For example, naphthalimide-based compounds have been extensively investigated as DNA intercalators. researchgate.net Their antiproliferative activity is primarily attributed to their ability to intercalate into DNA, though other mechanisms like groove binding and topoisomerase inhibition also play a role. researchgate.net Research indicates that for naphthalene derivatives to intercalate effectively, they often require a positively charged side chain. scribd.com The specific substituents on the naphthalene ring can significantly influence the degree of DNA stabilization. researchgate.net Naphthalene diimides have also been designed and synthesized as potential DNA interactive agents, with molecular modeling suggesting a strong potential for both DNA intercalation and binding to G-quadruplex structures, which are promising cancer targets. nih.gov This body of evidence suggests that the core naphthalene structure, as found in this compound, is a viable scaffold for developing DNA-targeting agents.

Role in Biosynthetic Pathways (e.g., Secondary Metabolites)

Secondary metabolites are organic compounds produced by organisms that are not directly involved in normal growth, development, or reproduction but often have important ecological and medicinal functions. nih.gov These compounds are biosynthetically derived from primary metabolites like sugars and amino acids through various complex pathways. nih.gov

Aromatic compounds in plants, including those with a naphthalene core, are typically synthesized via the shikimic acid pathway. pharmacompass.com This pathway converts simple carbohydrate precursors into aromatic amino acids, which then serve as building blocks for a vast array of phenolic compounds. pharmacompass.comnih.gov The presence of the 1-naphthoic acid moiety in natural products, such as the enediyne antibiotic Neocarzinostatin (B611948) (in the form of 2-hydroxy-7-methoxy-5-methyl-1-naphthoate), confirms that this chemical scaffold is utilized in the biosynthesis of complex secondary metabolites in nature. up.pt Therefore, it is plausible that this compound or its immediate precursors could serve as intermediates or building blocks within the biosynthetic machinery of certain plants or microorganisms.

Table 1: Major Biosynthetic Pathways for Secondary Metabolites

Pathway Precursors Key Intermediates/Products Relevance to Naphthoates
Shikimic Acid Pathway Carbohydrates (from glycolysis) Aromatic Amino Acids (Phenylalanine, Tyrosine) Primary route for the biosynthesis of the aromatic naphthalene ring structure. pharmacompass.comnih.gov
Acetate-Malonate Pathway Acetyl-CoA Fatty Acids, Polyketides Can contribute to the formation and modification of aromatic structures.
Acetate-Mevalonate Pathway Acetyl-CoA Isoprenoids, Terpenoids Primarily for terpenes and steroids, but can be involved in hybrid metabolite synthesis. nih.gov

Related Naphthoate Derivatives in Drug Discovery

The exploration of naphthoate and naphthalene derivatives is a fertile area of drug discovery, with various substitutions on the core structure leading to a wide spectrum of biological activities.

Studies on Methyl 5,8-Dimethoxy-1-naphthoate and its Derivatives

While structural studies have detailed the molecular geometry of Methyl 5,8-dimethoxy-1-naphthoate, research into its direct therapeutic applications is limited. However, closely related derivatives have shown significant promise in oncology. A study focused on the synthesis of (E)-6-(1-alkyloxyiminoalkyl)-5,8-dimethoxy-1,4-naphthoquinone derivatives revealed potent cytotoxic and antitumor activities. All thirteen synthesized compounds in this class exhibited high efficacy against L1210 leukemia cells, with ED₅₀ values ranging from 0.1 to 0.3 µg/mL. jst.go.jp Notably, nine of these compounds demonstrated higher antitumor activity in vivo than the established chemotherapy drug Adriamycin, highlighting the potential of the 5,8-dimethoxy-naphthalene scaffold in developing new antineoplastic agents. jst.go.jp

Research on 4-Acetyl-1-naphthoic Acid and its Derivatives

4-Acetyl-1-naphthoic acid serves as a crucial pharmaceutical intermediate. Its primary application is in the synthesis of the veterinary drug Afoxolaner, an isoxazoline-class parasiticide used to control flea and tick infestations in dogs. The acetyl and carboxylic acid functional groups on the naphthalene ring provide versatile handles for constructing the complex molecular architecture of the final active pharmaceutical ingredient. Beyond this specific use, the compound is a valuable building block in broader chemical and pharmaceutical research. The development of 4,7-disubstituted naphthoic acid derivatives has also led to the identification of potent antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases.

Exploration of 4-Methoxymethyl-1-naphthoic Acid

Currently, there is limited information available in the scientific literature regarding the specific synthesis, biological activities, or therapeutic applications of 4-Methoxymethyl-1-naphthoic acid. This compound represents a structurally related but underexplored area within the broader family of naphthoic acid derivatives.

Naphthoquinones and their Biological Activities

Naphthoquinones are a class of compounds derived from naphthalene, characterized by a quinone ring system, and are widespread as secondary metabolites in nature. scribd.com They are known for a diverse range of biological activities and have been extensively studied in drug discovery. researchgate.net

The spectrum of activities includes:

Antiproliferative/Antitumor: Many naphthoquinones exhibit cytotoxicity against various cancer cell lines.

Antimicrobial & Antifungal: They are effective against a range of bacteria and fungi.

Antiviral: Certain derivatives have shown potential in inhibiting viral replication.

Anti-inflammatory: These compounds can modulate inflammatory pathways.

Antiparasitic: Naphthoquinones like lapachol (B1674495) and its derivatives have demonstrated significant activity against trypanosomes, the parasites responsible for diseases like Chagas disease and sleeping sickness. nih.gov

The mechanism of action for naphthoquinones is often linked to their ability to undergo redox cycling. researchgate.net This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which induce oxidative stress and damage cellular components like DNA, lipids, and proteins. nih.gov Other proposed mechanisms include the inhibition of electron transport and acting as alkylating agents for essential biomolecules. researchgate.net

Table 2: Biological Activities of Naphthoquinones

Biological Activity Primary Mechanism(s) of Action Example Compounds
Antiproliferative Redox cycling (ROS generation), DNA intercalation, Topoisomerase inhibition. researchgate.netnih.gov Adriamycin (Doxorubicin), Lapachol
Antimicrobial Oxidative stress, Enzyme inhibition. Juglone, Plumbagin
Anti-inflammatory Modulation of cellular signaling pathways. Shikonin
Antiparasitic Reductive activation, Generation of oxidative stress in parasites. nih.gov Lapachol, β-lapachone
Antiviral Inhibition of viral enzymes or replication processes. -

Applications in Materials Science and Organic Chemistry

Ligands in Catalytic Asymmetric Reactions

A comprehensive review of existing scientific literature does not indicate specific research or applications of Methyl 4-methoxy-1-naphthoate as a ligand in catalytic asymmetric reactions. The development of novel ligands is a significant area of chemical research, but the utility of this particular compound in that context has not been reported.

Precursor in Liquid Crystal Material Synthesis

While naphthalene-based structures are utilized in the core of some liquid crystal molecules, there is no specific information in the current scientific literature detailing the use of this compound as a direct precursor in the synthesis of liquid crystal materials.

UV-Absorbing Additives in Polymer Formulations

The naphthalene (B1677914) chromophore inherent in this compound suggests potential for UV absorption. However, a review of the literature on UV-absorbing additives for polymer formulations does not identify this compound as a compound currently used for this application. The field of UV stabilizers is dominated by other classes of compounds, such as benzophenones and benzotriazoles.

Intermediate in Complex Organic Molecule Synthesis

The primary documented potential for this compound lies in its role as an intermediate in the synthesis of more complex organic molecules. Its parent compound, 4-Methoxy-1-naphthoic acid, is recognized as a versatile building block. musechem.com This acid serves as an important intermediate in the creation of various pharmaceuticals, dyes, and agrochemicals. musechem.com The ester form, this compound, is a downstream product of this key intermediate. chemsrc.com This relationship underscores its potential utility in synthetic pathways requiring the 4-methoxy-1-naphthoyl moiety.

The value of related naphthoate esters as synthetic intermediates is well-established. For instance, a closely related isomer, Methyl 6-methoxy-2-naphthoate, is used in the synthesis of Adapalene, a retinoid medication. pharmaffiliates.com Another example is the synthesis of the anticancer drug Gefitinib, which can start from methyl 3-hydroxy-4-methoxybenzoate, highlighting the importance of methoxy-substituted aromatic esters in pharmaceutical synthesis. mdpi.com

Table 1: Related Naphthoate Derivatives and Their Synthetic Applications

Compound Application
4-Methoxy-1-naphthoic acid Intermediate for pharmaceuticals, dyes, agrochemicals musechem.com
Methyl 6-methoxy-2-naphthoate Intermediate in the synthesis of Adapalene pharmaffiliates.com

Role in Photoswitchable Small Molecules Research

There is no specific research available that details the role of this compound in the development of photoswitchable small molecules. While the photochemistry of related compounds like 1-naphthol (B170400) derivatives has been studied for the generation of transient species, the application of this compound in creating stable photoswitches has not been reported in the scientific literature. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for advancing the study of Methyl 4-methoxy-1-naphthoate. While classical esterification of 4-methoxy-1-naphthoic acid is a straightforward approach, future research could focus on more innovative and sustainable routes.

One promising avenue is the exploration of transition-metal-catalyzed C-H activation and annulation reactions . For instance, ruthenium-catalyzed C-H activation and double-alkyne annulation have been successfully employed for the synthesis of multisubstituted 1-naphthoic acids. sciencepublishinggroup.com Adapting such methods could allow for the direct synthesis of the 4-methoxy-1-naphthoate core from simpler, readily available precursors, potentially offering higher atom economy and functional group tolerance.

Furthermore, the development of novel strategies for the functionalization of the naphthalene (B1677914) core is crucial. Methodologies such as the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes have opened up new pathways to substituted 1-hydroxy-2-naphthoic acid esters. nih.gov Investigating analogous transformations could lead to the regioselective introduction of the methoxy (B1213986) group at the 4-position, providing a new synthetic entry to the target molecule.

The synthesis of related methoxy-naphthalene carboxylic acids has been achieved through various means, including the treatment of 2-acetyl-6-methoxynaphthalene with sodium hypochlorite to form 6-methoxy-2-naphthoic acid, which is then esterified. oriprobe.com Another approach involves the reaction of 6-bromo-2-methoxynaphthalene with t-butyllithium followed by quenching with dry ice. prepchem.com Exploring similar halogen-metal exchange and carboxylation strategies on appropriately substituted bromonaphthalenes could provide efficient routes to 4-methoxy-1-naphthoic acid, the direct precursor to this compound.

Synthetic ApproachPotential Starting MaterialsKey TransformationReference
C-H Activation/AnnulationSubstituted benzenes and alkynesRuthenium catalysis sciencepublishinggroup.com
Rearrangement ReactionsOxabenzonorbornadienesLewis acid mediation nih.gov
Oxidation & EsterificationAcetyl-methoxynaphthalenesHypochlorite oxidation oriprobe.com
Halogen-Metal ExchangeBromo-methoxynaphthalenesOrganolithium reaction prepchem.com

In-depth Mechanistic Studies of Biological Activities

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov While the specific biological profile of this compound is yet to be determined, research on related compounds provides a strong rationale for its investigation.

Future studies should focus on screening this compound and its derivatives against a panel of cancer cell lines. Naphthoquinone derivatives, which are structurally related to naphthoates, have shown promising cytotoxic activity. nih.govresearchgate.net Mechanistic studies could explore the potential of this compound to induce apoptosis, arrest the cell cycle, or inhibit key signaling pathways involved in cancer progression. For example, some naphthoquinone derivatives have been found to exert their anticancer effects by targeting COX-2. researchgate.net

The antimicrobial potential of this compound also warrants investigation. Naphthalene-based compounds have been identified as having antibacterial and antifungal properties. nih.gov For instance, 2-methoxy-1,4-naphthoquinone has demonstrated activity against Helicobacter pylori. nih.gov Mechanistic studies could delve into its ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with biofilm formation.

Moreover, the anti-inflammatory properties of this compound should be explored. Naphthalene derivatives have been investigated for their ability to modulate inflammatory pathways. researchgate.net Research could focus on the effect of this compound on the production of inflammatory mediators and the activity of enzymes involved in the inflammatory response.

Development of Advanced Computational Models

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding experimental research. The development of advanced computational models for this compound could significantly accelerate its investigation.

Quantum mechanical methods can be employed to understand the electronic structure and reactivity of the molecule. sciencepublishinggroup.com Such studies can provide insights into the effect of the methoxy and ester substituents on the aromatic system, influencing its chemical behavior and potential biological interactions. sciencepublishinggroup.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analyses could be performed to correlate the structural features of this compound and its analogs with their biological activities. researchgate.net By building predictive models, researchers can design new derivatives with enhanced potency and selectivity.

Molecular docking studies can be utilized to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This can help in identifying potential mechanisms of action and in the rational design of more effective therapeutic agents. For example, docking studies have been used to investigate the interaction of naphthalimide derivatives with SARS-CoV-2 proteins. nih.gov

Translational Research towards Therapeutic Applications

Should in-vitro studies reveal significant biological activity, the focus of research should shift towards translational studies to evaluate the therapeutic potential of this compound. The naphthalene core is present in numerous FDA-approved drugs, highlighting the therapeutic relevance of this chemical scaffold. nih.gov

Preclinical studies in animal models would be essential to assess the in-vivo efficacy, pharmacokinetics, and safety profile of the compound. The broad spectrum of biological activities associated with naphthalene derivatives suggests potential applications in oncology, infectious diseases, and inflammatory disorders. nih.gov For instance, naphthalene diimides have shown promising in-vivo anticancer activity in xenograft models. nih.gov

Furthermore, the development of drug delivery systems could enhance the therapeutic efficacy and reduce potential side effects of this compound. The functionalization of the naphthalene ring or the ester group could be explored to improve solubility, stability, and targeted delivery.

Investigation of Bio-inspired Synthesis and Biomimetic Approaches

Nature provides a rich source of inspiration for the synthesis of complex molecules. Bio-inspired and biomimetic approaches aim to mimic nature's synthetic strategies to achieve efficient and elegant total syntheses. beilstein-journals.org The investigation of such approaches for the synthesis of this compound and its derivatives could lead to novel and sustainable synthetic routes.

For example, the biomimetic synthesis of naphthoquinones often involves oxidative dimerization as a key step. beilstein-journals.org Exploring similar oxidative coupling reactions of simpler phenolic precursors could provide a bio-inspired route to the 4-methoxy-1-naphthoate skeleton.

Furthermore, the dearomative dihydroxylation of naphthalenes using biomimetic iron catalysts presents an exciting avenue for the functionalization of the naphthalene core. nih.govacs.org Such methods could be adapted to introduce hydroxyl groups that can then be methylated to afford the desired methoxy substituent. This approach mimics the action of dioxygenase enzymes found in nature.

Q & A

What are the common synthetic routes for Methyl 4-methoxy-1-naphthoate, and how do experimental conditions influence regioselectivity?

Level: Basic
Answer:
this compound is typically synthesized via Friedel-Crafts acylation. For example, 1-methoxynaphthalene can react with acyl chlorides (e.g., naphthoyl chloride) in the presence of Lewis acids like AlCl₃. However, solvent choice and temperature significantly impact regioselectivity. Ether or dichloromethane at room temperature may yield mixtures, while polar aprotic solvents at elevated temperatures could enhance selectivity for the 4-position. Characterization via TLC and mass spectrometry (MS) is critical to confirm product identity .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm ester linkage (e.g., methoxy and carbonyl signals) and aromatic substitution patterns.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis.
  • HPLC : To assess purity and resolve byproducts from complex reaction mixtures.
    Cross-referencing with authentic standards and computational modeling (e.g., DFT for NMR prediction) improves accuracy .

How should researchers design toxicity studies for this compound to assess systemic effects?

Level: Basic
Answer:
Follow inclusion criteria from toxicological frameworks (Table B-1, ):

  • Routes of Exposure : Prioritize inhalation, oral, and dermal routes.
  • Health Outcomes : Include hepatic, renal, respiratory, and hematological endpoints.
  • Species : Use rodent models for preliminary data, supplemented by in vitro human cell lines. Dose-response studies and histopathological analysis are essential to identify critical effect thresholds .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store in sealed containers away from light and moisture to prevent degradation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can conflicting toxicity data between in vitro and in vivo studies for this compound be resolved?

Level: Advanced
Answer:

  • Mechanistic Studies : Use metabolomics to identify species-specific metabolic pathways (e.g., cytochrome P450 activation).
  • Dose Equivalency : Adjust in vitro concentrations to reflect in vivo bioavailability using physiologically based pharmacokinetic (PBPK) modeling.
  • Cross-Validation : Compare results across multiple models (e.g., zebrafish, 3D organoids) to identify conserved toxicodynamic pathways .

What strategies improve reaction yields in the Friedel-Crafts acylation of 1-methoxynaphthalene?

Level: Advanced
Answer:

  • Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.
  • Solvent Screening : Test polar solvents (e.g., nitrobenzene) to stabilize intermediates and enhance regioselectivity.
  • Temperature Gradients : Use reflux conditions to accelerate kinetics while monitoring decomposition via real-time MS .

How do researchers address cross-species variability when extrapolating this compound toxicity data to humans?

Level: Advanced
Answer:

  • Toxicogenomic Profiling : Compare gene expression patterns (e.g., oxidative stress markers) across species.
  • Interspecies Scaling : Apply allometric equations to adjust dose metrics based on metabolic rate and body surface area.
  • Human-Relevant Models : Use primary hepatocytes or CRISPR-engineered cell lines to mimic human metabolic pathways .

What factors govern regioselectivity in the acylation of methoxynaphthalene derivatives?

Level: Advanced
Answer:

  • Electronic Effects : Methoxy groups activate the naphthalene ring at specific positions (e.g., para-directing in 1-methoxynaphthalene).
  • Steric Hindrance : Bulky acyl chlorides favor less sterically hindered positions. Computational tools (e.g., molecular electrostatic potential maps) predict reactivity hotspots.
  • Solvent Polarity : Polar solvents stabilize charged intermediates, altering reaction pathways .

What stability considerations are critical for long-term storage of this compound?

Level: Basic
Answer:

  • Degradation Risks : Hydrolysis of the ester group under humid conditions. Store in anhydrous environments with desiccants.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation.
  • Periodic Testing : Conduct stability assays (e.g., HPLC purity checks) every 6–12 months .

How can environmental persistence and bioaccumulation of this compound be assessed?

Level: Advanced
Answer:

  • Biodegradation Assays : Use OECD 301 protocols to measure microbial degradation rates.
  • Partition Coefficients : Determine log Kow (octanol-water) to predict bioaccumulation potential.
  • Ecotoxicology Models : Apply quantitative structure-activity relationship (QSAR) tools to estimate toxicity to aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.